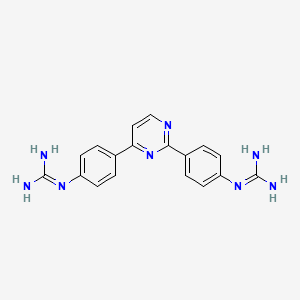
Guanidine, N,N'''-(2,4-pyrimidinediyldi-4,1-phenylene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine is a compound with the molecular formula C18H18N8 and a molecular weight of 346.39 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine typically involves the reaction of bis-chalcones with guanidine hydrochloride or thiourea under basic conditions . For example, a mixture of the bis-chalcone compound, guanidine hydrochloride, sodium hydroxide, and ethanol is refluxed for several hours. After the reaction is complete, the mixture is poured onto ice to precipitate the product, which is then purified.
Industrial Production Methods
While specific industrial production methods for 1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrimidine N-oxides, while substitution reactions could produce various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Pyrimidine derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives can inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to these enzymes, blocking their activity and disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytosine: A pyrimidine base found in DNA and RNA.
Thymine: Another pyrimidine base found in DNA.
Uracil: A pyrimidine base found in RNA.
Barbituric Acid: A pyrimidine derivative used in the synthesis of barbiturates.
Uniqueness
1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine is unique due to its specific structure, which includes two guanidine groups attached to a pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
648415-54-7 |
|---|---|
Formule moléculaire |
C18H18N8 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
2-[4-[2-[4-(diaminomethylideneamino)phenyl]pyrimidin-4-yl]phenyl]guanidine |
InChI |
InChI=1S/C18H18N8/c19-17(20)24-13-5-1-11(2-6-13)15-9-10-23-16(26-15)12-3-7-14(8-4-12)25-18(21)22/h1-10H,(H4,19,20,24)(H4,21,22,25) |
Clé InChI |
PXKMEJVPRMVGSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=NC=C2)C3=CC=C(C=C3)N=C(N)N)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-ethyl-5-[1-(4-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B15213707.png)
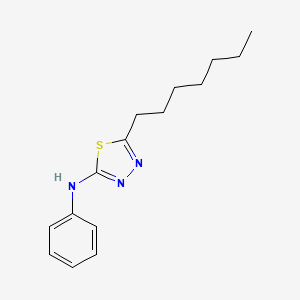
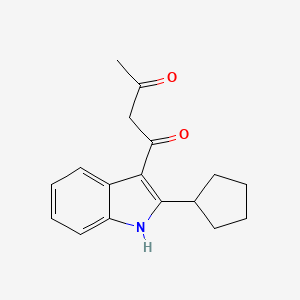
![(3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol](/img/structure/B15213728.png)

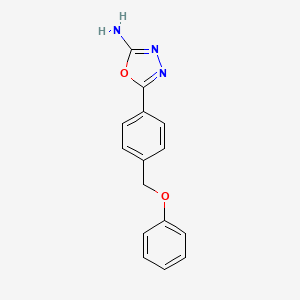

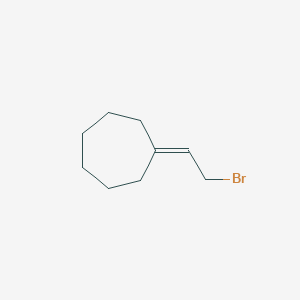
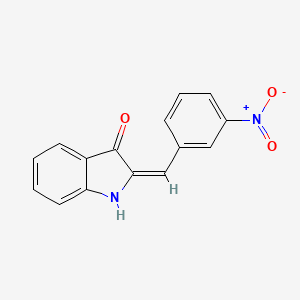
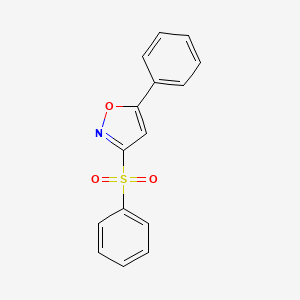
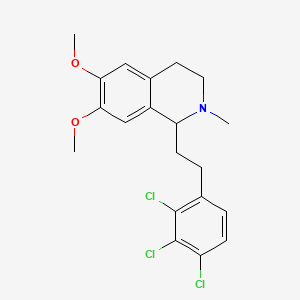
![6-Hydroxyhexahydrocyclopenta[b]furan-2-one](/img/structure/B15213779.png)
![7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B15213794.png)
